4-(4-(3,4-Dichlorobenzyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Description
Scientific Research Applications
Lipoxygenase Inhibitors
Thieno[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated as potential lipoxygenase inhibitors . These compounds could have antioxidant and anticancer activity.
Antibacterial and Antifungal Agents
Some derivatives exhibit significant antibacterial activities against various strains such as Pseudomonas sp., Escherichia coli, Streptococcus lactis, Bacillus subtilis, and also show antifungal activities against fungi like Aspergillus niger and Candida albicans .
Photodynamic Therapy Agents
Thieno[3,4-d]pyrimidine-4(1H)-thione has been highlighted as a promising photosensitizer for photodynamic therapy in treating skin cancer cells .
EZH2 Inhibitors
Substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors , which are evaluated for their antiproliferative activity against various cancer cell lines .
Anticancer Agents
Thieno[2,3-d]pyrimidine derivatives have demonstrated excellent antineoplastic activity against prostate cancer with significant potency .
Therapeutic Agents in Medicinal Chemistry
Fused pyrimidine scaffolds, including thieno[2,3-d]pyrimidines, have been designed as drug candidates with various pharmacological applications , particularly due to their presence in nucleic acids .
properties
IUPAC Name |
4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4S2/c22-16-4-3-14(10-17(16)23)11-26-5-7-27(8-6-26)20-19-15(18-2-1-9-28-18)12-29-21(19)25-13-24-20/h1-4,9-10,12-13H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDZOAVRIYKWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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